Levamisole Hydrochloride is the hydrochloride salt of the synthetic imidazothiazole derivative levamisole with anthelminthic and immunomodulating activities. In immunosuppressed states, levamisole may restore immune function by: 1) stimulating antibody formation, 2) stimulating T-cell activation and proliferation, 3) potentiating monocyte and macrophage phagocytosis and chemotaxis and 4) increasing neutrophil mobility, adherence, and chemotaxis.
An antihelminthic drug that has been tried experimentally in rheumatic disorders where it apparently restores the immune response by increasing macrophage chemotaxis and T-lymphocyte function. Paradoxically, this immune enhancement appears to be beneficial in rheumatoid arthritis where dermatitis, leukopenia, and thrombocytopenia, and nausea and vomiting have been reported as side effects. (From Smith and Reynard, Textbook of Pharmacology, 1991, p435-6)
See also: Levamisole (has active moiety); Doramectin; levamisole hydrochloride (component of) ... View More ...
C11H13ClN2S
Levamisole hydrochloride
CAS No.: 16595-80-5
Cat. No.: VC20751320
Molecular Formula: C11H12N2S.ClH
C11H13ClN2S
Molecular Weight: 240.75 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.

CAS No. | 16595-80-5 |
---|---|
Molecular Formula | C11H12N2S.ClH C11H13ClN2S |
Molecular Weight | 240.75 g/mol |
IUPAC Name | (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;hydrochloride |
Standard InChI | InChI=1S/C11H12N2S.ClH/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10;/h1-5,10H,6-8H2;1H/t10-;/m1./s1 |
Standard InChI Key | LAZPBGZRMVRFKY-HNCPQSOCSA-N |
Isomeric SMILES | C1CSC2=N[C@H](CN21)C3=CC=CC=C3.Cl |
SMILES | C1CSC2=NC(CN21)C3=CC=CC=C3.Cl |
Canonical SMILES | C1CSC2=NC(CN21)C3=CC=CC=C3.Cl |
Appearance | Solid powder |
Property | Value |
---|---|
Molecular Formula | C11H13ClN2S |
Molecular Weight | 240.75 |
Melting Point | 266-267°C (literature) |
Optical Rotation | -128° (c=5, H2O) |
Flash Point | 9°C |
Physical Form | Crystalline Powder |
Color | White to almost white |
Water Solubility | 210 g/L (20°C) |
Other Solubility | Soluble in ethanol, slightly soluble in methylene chloride |
Stability | Hygroscopic |
BCS Class | 3/1 |
Pharmacological Properties
Levamisole hydrochloride demonstrates complex pharmacological activity characterized by both anthelmintic efficacy and immunomodulatory capabilities. After oral administration, it is rapidly absorbed from the gastrointestinal tract, with peak blood levels achieved within 1.5-4 hours . The compound has a plasma half-life of approximately 16 hours and undergoes primary metabolism in the liver .
As an anthelmintic, levamisole hydrochloride's mechanism of action involves causing muscle paralysis in roundworms, which leads to their excretion in feces rather than directly killing them . This mechanism differs from some other anthelmintic medications that may have direct cytotoxic effects on parasites.
The immunomodulatory properties of levamisole hydrochloride have generated substantial clinical interest. Rather than generally stimulating the immune response, the compound appears to restore or enhance depressed immune function . This selective effect makes it particularly valuable in conditions characterized by immune dysregulation or suppression.
Historical Development and Production
Levamisole was first introduced under the brand name Solaskil by Specia, France, in 1971 . Its development represented a significant advancement in anthelmintic therapy, offering approximately twice the efficacy of earlier compounds while demonstrating lower toxicity and fewer side effects .
The production of pharmaceutical-grade levamisole hydrochloride involves a multi-step synthesis process. It begins with racemic tetraimidazole, which undergoes splitting, followed by alkali analysis and acidification to form the salt . More specifically, dibenzoyl-D-tartaric acid is boiled in water for approximately 40 minutes, then hydrolyzed and neutralized with sodium hydroxide solution to achieve a pH of 7.5 .
This solution is then added to racemic tetraimidazole, causing levamisole to precipitate by forming a salt with bisbenzoyl-tartaric acid . After separation, sodium hydroxide solution is added to reach pH 9, decomposing the levamisole . The resulting compound is dissolved in dilute hydrochloric acid solution, decolorized using activated carbon, and the filtrate is concentrated nearly to dryness . Crystallization is achieved by adding acetone and cooling to 0°C, followed by filtration and drying to obtain pure levamisole hydrochloride .
Therapeutic Applications
Anthelmintic Uses
The primary historical application of levamisole hydrochloride has been as an anthelmintic agent, particularly effective against roundworms and hookworms . Its mechanism of causing muscle paralysis in these parasites leads to their elimination from the host . The drug's efficacy as an anthelmintic is approximately twice that of abscisicidal compounds, while demonstrating lower toxicity and fewer adverse effects .
Dermatological Applications
Levamisole has demonstrated remarkable versatility in dermatological practice for managing various skin conditions. Its applications range from infectious dermatoses such as warts and leprosy to inflammatory conditions including lichen planus and Behcet's disease .
In viral infections, levamisole has shown particular promise for treating herpes virus infections. A randomized controlled trial involving 33 patients with recurrent herpes labialis or herpes genitalis found that a regimen of levamisole (2.5 mg/kg) administered on two consecutive days weekly for 26 weeks yielded significant results . Among patients with herpes genitalis, 33% showed complete response and 47% demonstrated partial response . For herpes labialis, 50% of patients exhibited complete or partial responses . The study documented significantly greater reductions in frequency, duration, and severity of herpes attacks compared to placebo .
Another double-blind controlled trial with 48 patients suffering from recurrent herpes labialis reported reduced recurrence rates with a similar dosing regimen over a 6-month period . Additionally, research has found that when used as an adjuvant with acyclovir, levamisole accelerated the healing of herpes zoster lesions compared to acyclovir monotherapy .
For inflammatory dermatoses such as erythema multiforme, an open-prospective study treated 39 patients with either levamisole 150 mg thrice weekly alone or in combination with systemic corticosteroids throughout the duration of disease evidence . This investigation exemplifies the broad spectrum of dermatological applications being explored for this versatile compound.
Applications in Infectious Diseases
Beyond its use in HIV and herpes virus infections, levamisole hydrochloride has been investigated for other infectious diseases, most notably malaria. Its potential role in managing severe falciparum malaria relates to its ability to inhibit cytoadherence, a key pathological process in this disease .
The mechanism involves inhibition of alkaline phosphatase, specifically targeting endothelial ecto-ALP, which decreases the adhesion of infected red blood cells to CD36 . This process is central to the sequestration of parasites and the subsequent development of severe disease manifestations in falciparum malaria.
Clinical Research Findings
Research in Parasitic Infections
As an anthelmintic, levamisole hydrochloride has been extensively studied for various parasitic infections, with established efficacy against nematodes . Its ability to cause muscle paralysis in roundworms and hookworms makes it a valuable therapeutic option in regions where these parasitic infections are endemic.
The compound's favorable safety profile when used in appropriate dosages for helminthic infections has contributed to its continued use, despite the development of newer anthelmintic medications. Its effectiveness, combined with its affordability as an older generic medication, makes it particularly valuable in resource-limited settings.
Research in Dermatological Conditions
Clinical investigations of levamisole in dermatology have yielded promising results across multiple conditions. In inflammatory dermatoses, such as erythema multiforme, lichen planus, and Behcet's disease, the immunomodulatory properties of levamisole appear to provide significant clinical benefit .
For recurrent herpes infections, levamisole's efficacy has been demonstrated in controlled trials. The reduction in frequency, duration, and severity of herpes outbreaks represents a significant clinical benefit for patients with these recurrent viral infections . The drug's ability to modulate immune function without causing general immunosuppression may explain its utility in these conditions, where immune dysregulation plays a central pathogenic role.
Table 2: Selected Baseline Characteristics from Malaria Trial
Variable | Levamisole (n = 29) | Control (n = 27) | P Value |
---|---|---|---|
Age, years (median) | 30 (25–45) | 28 (21–45) | 0.774 |
Parasitemia, parasites/μL | 294,775 (227,483–381,973) | 236,742 (171,156–327,461) | 0.333 |
Plasma lactate, mmol/L | 4.6 (3.6–5.9) | 5.4 (4.4–6.6) | 0.1 |
Ratio total/circulating parasite biomass | 10.5 (4.1–21.6) | 13.1 (8.8–35.6) | 0.176 |
Sequestered proportion of parasite biomass, % | 85 (79–91) | 90 (85–96) | 0.212 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume